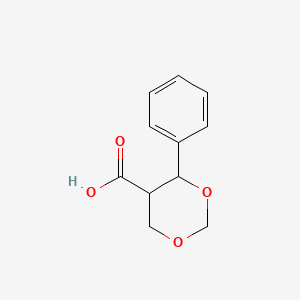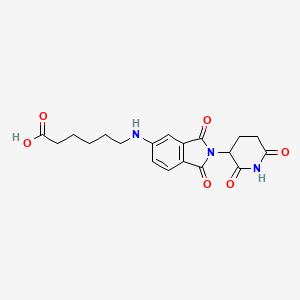
1,3-Dinitro-2-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dinitro-2-imidazolidinone is an organic compound with the chemical formula C3H4N4O5. It is a crystalline solid that ranges from colorless to yellow and has a rosin-like odor. This compound is known for its stability and is used in various applications, including as a primary explosive and in the production of certain military-grade explosives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dinitro-2-imidazolidinone is typically synthesized through the nitration of 2-imidazolidinone. The process involves treating 2-imidazolidinone with nitric acid, which introduces nitro groups at the 1 and 3 positions of the imidazolidinone ring. The reaction is usually carried out under controlled temperature conditions to prevent decomposition and ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and specialized equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dinitro-2-imidazolidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more highly nitrated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of 1,3-diamino-2-imidazolidinone.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.
Major Products
Oxidation: Higher nitrated imidazolidinone derivatives.
Reduction: 1,3-Diamino-2-imidazolidinone.
Substitution: Various substituted imidazolidinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dinitro-2-imidazolidinone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitro group interactions.
Industry: Utilized in the production of explosives, adhesives, and dyes
Mécanisme D'action
The mechanism of action of 1,3-Dinitro-2-imidazolidinone involves its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, making the compound a good candidate for use in explosives. The molecular targets and pathways involved include interactions with oxidizing and reducing agents, leading to the release of energy in the form of heat and gas .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent with high thermal and chemical stability.
2-Imidazolidinone: A precursor for synthesizing various derivatives.
4-Imidazolidinone: Used in pharmaceuticals and as a catalyst in organic reactions.
Uniqueness
1,3-Dinitro-2-imidazolidinone is unique due to its high stability and ability to undergo multiple types of chemical reactions. Its nitro groups make it particularly useful in explosive applications, setting it apart from other imidazolidinone derivatives that are primarily used as solvents or intermediates in organic synthesis .
Propriétés
Numéro CAS |
2536-18-7 |
|---|---|
Formule moléculaire |
C3H4N4O5 |
Poids moléculaire |
176.09 g/mol |
Nom IUPAC |
1,3-dinitroimidazolidin-2-one |
InChI |
InChI=1S/C3H4N4O5/c8-3-4(6(9)10)1-2-5(3)7(11)12/h1-2H2 |
Clé InChI |
XIWMHAHUHIHAER-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B13995454.png)






![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)

![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)


![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)
